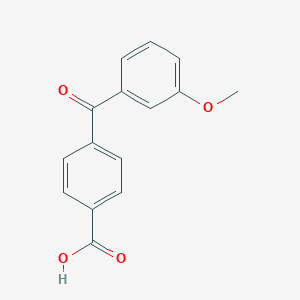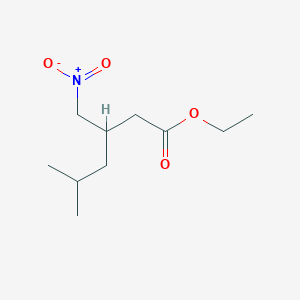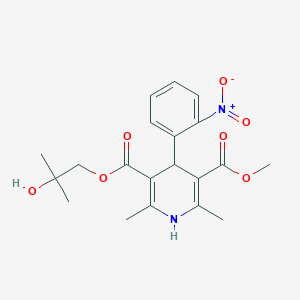
3-(1-メチル-3-ピロリジニル)ピリジン
概要
説明
エタキワロンは、アオラン、アチナゾン、またはエチナゾンとしても知られているキナゾリノン系化合物であり、1960 年代に開発されました。それはメタキワロンの類似体であり、主にフランスや他のヨーロッパ諸国で販売されていました。 エタキワロンは、γ-アミノ酪酸A受容体のβサブタイプにおけるアゴニスト活性により、鎮静、催眠、筋弛緩、および中枢神経抑制作用を示します .
科学的研究の応用
Etaqualone has been studied for its sedative and hypnotic properties. It has applications in:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on gamma-aminobutyric acid A receptors and its potential use in treating insomnia and anxiety.
Medicine: Investigated for its muscle relaxant and central nervous system depressant properties.
Industry: Utilized in the synthesis of related quinazolinone derivatives for pharmaceutical applications.
作用機序
エタキワロンは、γ-アミノ酪酸A受容体のβサブタイプでアゴニストとして作用することにより、その効果を発揮します。この相互作用により、受容体の感受性が高まり、抑制性神経伝達の増強につながります。 その結果、鎮静と催眠効果に加えて、筋肉の弛緩と中枢神経の抑制が起こります .
生化学分析
Biochemical Properties
The biochemical properties of Isonicotine are not fully understood yet. It is known that Isonicotine can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific conditions in the biochemical reaction .
Cellular Effects
The effects of Isonicotine on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Isonicotine’s action is complex and involves several steps. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isonicotine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of Isonicotine can vary with different dosages in animal models. Some studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
Isonicotine is involved in several metabolic pathways. It can interact with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels
Transport and Distribution
Isonicotine can be transported and distributed within cells and tissues. It can interact with various transporters or binding proteins, and can also affect its localization or accumulation
Subcellular Localization
The subcellular localization of Isonicotine and its effects on activity or function are complex. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles
準備方法
合成経路と反応条件
エタキワロンの合成には、N-アセチルアントラニル酸と2-エチルアニリンを三塩化リンの存在下で反応させることが含まれます。 この反応により、エタキワロンが主生成物として得られます .
工業的生産方法
エタキワロンの工業的生産方法は、あまり広く文書化されていません。一般的なアプローチは、実験室での設定と同じ反応条件を使用して、試薬と反応容器を適切にスケールアップすることにより、大規模合成を行います。
化学反応の分析
反応の種類
エタキワロンは、以下を含むさまざまな化学反応を起こします。
酸化: エタキワロンは、特定の条件下で酸化されて、対応するキナゾリノン誘導体となることがあります。
還元: 還元反応は、エタキワロンをその還元型に変換することができます。
置換: エタキワロンは、特にキナゾリノン環で、置換反応を起こすことがあります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲン化剤と求核剤は、置換反応で一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、さまざまな薬理学的特性を示す可能性のある、さまざまなキナゾリノン誘導体が含まれます .
科学研究への応用
エタキワロンは、その鎮静作用と催眠作用について研究されてきました。それは、次のような用途があります。
化学: 検出方法の開発のための分析化学における基準化合物として使用されます。
生物学: γ-アミノ酪酸A受容体への影響と、不眠症や不安の治療における可能性のある使用について研究されています。
医学: 筋弛緩薬と中枢神経抑制作用について調査されています。
類似化合物との比較
類似化合物
メタキワロン: エタキワロンの類似体であり、同様の鎮静作用と催眠作用がありますが、作用時間は長く、わずかに強いです。
メトキシキワロン: 同様の効果を持つ別の類似体ですが、薬物動態学的特性が異なります。
メクロキワロン: 同様の薬理学的効果を示しますが、効力と作用時間にばらつきがあります。
メブロキワロン: 構造と効果は類似していますが、薬理学的特性が異なります
エタキワロンの独自性
エタキワロンは、メタキワロンと比較して、作用時間が短く、効果がわずかに弱いという点で独特です。 また、使用頻度と研究も少なく、鎮静催眠薬の分野におけるさらなる研究の対象となる化合物となっています .
特性
IUPAC Name |
3-(1-methylpyrrolidin-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-6-4-10(8-12)9-3-2-5-11-7-9/h2-3,5,7,10H,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIZUEWXLJOVLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337914 | |
| Record name | 3-(1-Methyl-3-pyrrolidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92118-22-4 | |
| Record name | 3-(1-Methyl-3-pyrrolidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Isonicotine, a nicotinic agonist, primarily targets nicotinic acetylcholine receptors (nAChRs) in the brain. [] While the precise mechanisms are still under investigation, activation of these receptors by isonicotine has been linked to enhanced working memory function in rats. [] This effect is believed to be mediated through the modulation of neurotransmitter release and neuronal excitability.
A: * Molecular Formula: C10H14N2* Molecular Weight: 162.23 g/mol* Spectroscopic Data: While specific spectroscopic data is not provided in the papers, the existence of the pyridine and pyrrolidine rings can be confirmed through techniques like IR, NMR (1H and 13C), and mass spectrometry. [, ]
ANone: The provided research papers primarily focus on the biological activity and chemical synthesis of Isonicotine and do not delve into its material compatibility or stability under various conditions.
ANone: The research papers do not discuss any catalytic properties or applications of Isonicotine. Its primary focus in these studies is its role as a bioactive molecule, specifically a nicotinic agonist.
A: Research indicates that the position of the methyl group on the pyridine ring influences the activity of Isonicotine. Studies comparing Isonicotine to its isomer, bridged nicotine, found that Isonicotine demonstrated superior memory-enhancing effects in rats. [] This suggests that the specific position of the methyl group is crucial for its interaction with nAChRs and subsequent biological activity.
ANone: Information regarding the stability and formulation of Isonicotine is not provided in the research papers. Further studies would be needed to assess its stability under various conditions and to develop suitable formulations for improved stability, solubility, and bioavailability.
A: While the provided papers do not delve into the detailed PK/PD profile of Isonicotine, one study found that subcutaneous administration in rats resulted in a dose-dependent improvement in working memory, with an effective dose of 4.5 mg/kg. [] Higher doses (13.5 mg/kg) did not show the same efficacy, suggesting an inverted U-shaped dose-effect function. [] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.
A: The research primarily focuses on the in vivo efficacy of Isonicotine. In a radial-arm maze task, both Isonicotine and Norisonicotine, at a dose of 4.5 mg/kg, significantly improved working memory performance in rats compared to control groups. [] This effect was reversed by the nicotinic antagonist Mecamylamine, confirming the involvement of nicotinic receptors. []
ANone: The research papers do not discuss any known resistance mechanisms or cross-resistance associated with Isonicotine.
A: While not explicitly focusing on toxicology, one study noted that at higher doses (13.5 mg/kg), Isonicotine resulted in nearly control-level performance in rats, suggesting a potential for decreased efficacy or adverse effects at higher doses. [] More comprehensive studies are needed to determine the complete safety profile and potential long-term effects of Isonicotine.
ANone: The research papers primarily focus on the fundamental biological activity of Isonicotine and do not explore specific drug delivery or targeting strategies.
A: Various analytical techniques have been employed to study Isonicotine and its derivatives. These include: * Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is used to determine the structure and conformation of organic molecules. [, ]* Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and characterize chemical bonds in molecules. [, ]* High-Performance Liquid Chromatography (HPLC): This technique is used for separating, identifying, and quantifying components in a mixture, including Isonicotine and related alkaloids. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)
